N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Ligands
Arylpiperazine derivatives, including compounds structurally similar to N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, have been studied for their affinity towards 5-HT1A serotonin receptors. Specifically, modifications in the arylpiperazine structure can significantly enhance their affinity for 5-HT1A sites, making them potential agents in the study and treatment of neurological disorders related to serotonin dysregulation (Glennon et al., 1988).
Linker Role in Serotonin Receptor Ligands
The role of linkers in compounds related to N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been explored for their affinity towards serotonin receptors, particularly the 5-HT6 receptor. Studies suggest that the presence and type of linker can significantly influence the compound's affinity, with certain linkers enhancing the activity towards the 5-HT6 receptor, thereby contributing to the understanding of the structure-activity relationship in this class of compounds (Łażewska et al., 2019).
Antihistaminic Agents
The synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, which share core structural features with N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, has shown significant H1-antihistaminic activity. These compounds, particularly those with specific substitutions, have demonstrated potent in vivo antihistaminic activity, suggesting their potential use in the development of new antihistaminic drugs (Iemura et al., 1986).
Orexin Receptor Antagonism
Compounds structurally related to N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been studied for their role in orexin receptor antagonism. The brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonists demonstrate potential for treating psychiatric disorders associated with stress or hyperarousal states, indicating the broad therapeutic potential of this class of compounds (Bonaventure et al., 2015).
properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-18-5-9-20(10-6-18)26-24(30)23(29)25-17-22(28-15-13-27(2)14-16-28)19-7-11-21(31-3)12-8-19/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZNFNMHCDXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.